p38α MAPK Inhibitory Potency: Comparison to Clinical Benchmark SB 203580
(3-Bromo-2-fluoro-phenyl)-piperidin-1-yl-methanone demonstrates a half-maximal inhibitory concentration (IC50) of 40 nM against p38α MAPK, a key regulator of pro-inflammatory cytokine production [1]. This level of inhibition is comparable to the widely used p38α inhibitor tool compound SB 203580, which has a reported IC50 of 50 nM under similar assay conditions . This indicates that the compound possesses a similar on-target biochemical potency to a well-established reference standard, positioning it as a viable alternative or starting point for chemical probe development in p38α-dependent signaling pathways.
| Evidence Dimension | Biochemical Inhibition (IC50) |
|---|---|
| Target Compound Data | 40 nM |
| Comparator Or Baseline | SB 203580 (50 nM) |
| Quantified Difference | 1.25-fold more potent |
| Conditions | Inhibition of p38α MAPK (unknown origin) using ATF-2 as substrate after 1 hr by ELISA |
Why This Matters
This biochemical potency provides a quantifiable benchmark against a widely used reference compound, justifying its selection for p38α-mediated assay development and mechanistic studies.
- [1] BindingDB. BDBM50537171 (CHEMBL4576947). Affinity Data: IC50 = 40 nM for p38alpha MAPK. View Source
